molecular formula C7H15NO B2836414 N-methyl-N-(propan-2-yl)propanamide CAS No. 98430-07-0

N-methyl-N-(propan-2-yl)propanamide

Cat. No.: B2836414
CAS No.: 98430-07-0
M. Wt: 129.203
InChI Key: FUNWARJNYBEYBG-UHFFFAOYSA-N
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Description

N-methyl-N-(propan-2-yl)propanamide is an organic compound belonging to the amide class It is characterized by the presence of an isopropyl group and a methyl group attached to the nitrogen atom of the propionamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(propan-2-yl)propanamide can be synthesized through several methods. One common approach involves the reaction of propionyl chloride with N-isopropyl-N-methylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-methyl-N-(propan-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be utilized in the study of enzyme mechanisms and protein interactions.

    Industry: It is employed in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity and function. Additionally, the isopropyl and methyl groups can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpropionamide: Similar in structure but lacks the isopropyl group.

    N-Isopropylpropionamide: Similar but lacks the methyl group on the nitrogen atom.

    N-Methylacetamide: Contains a methyl group but has a different carbon chain length.

Uniqueness

N-methyl-N-(propan-2-yl)propanamide is unique due to the presence of both isopropyl and methyl groups on the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

N-methyl-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-7(9)8(4)6(2)3/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNWARJNYBEYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98430-07-0
Record name N-methyl-N-(propan-2-yl)propanamide
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